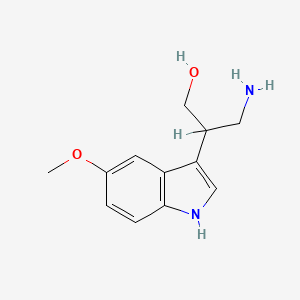

2-(5-Methoxy-3-indolyl)-3-aminopropanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Methoxy-3-indolyl)-3-aminopropanol, also known as this compound, is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. What are the established synthetic routes for 2-(5-Methoxy-3-indolyl)-3-aminopropanol, and how do reaction conditions influence yield and purity?

Basic Research Question

The compound is synthesized via multi-step reactions involving indole derivatives and 3-aminopropanol. A common approach includes:

- Indole Core Formation : Fischer indole synthesis using phenylhydrazine and ketones, followed by methoxy group introduction via methylation (e.g., dimethyl sulfate) .

- 3-Aminopropanol Conjugation : Nucleophilic substitution or condensation reactions, such as reacting indole-2,3-diones with 3-aminopropanol under reflux in acetic acid .

- Optimization : Yield and purity depend on temperature control (100–125°C), solvent selection (e.g., dichloromethane/methanol mixtures), and purification via column chromatography .

Methodological Tip : Use thin-layer chromatography (TLC) with silica gel plates to monitor reaction progress .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Basic Research Question

- Spectroscopy :

- Computational Analysis : Density Functional Theory (DFT) to model electronic properties, such as HOMO-LUMO gaps and charge distribution .

Advanced Research Question

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for structurally similar bis-indolyl compounds .

- Circular Dichroism (CD) : For chiral derivatives, analyze enantiomeric purity and conformational stability .

Q. What strategies are effective in resolving contradictions in reported biological activities of indole derivatives like this compound?

Advanced Research Question

Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Structural Variability : Minor substitutions (e.g., methoxy vs. hydroxyl groups) alter receptor binding .

- Assay Conditions : Differences in cell lines, solvent (DMSO vs. aqueous buffers), or incubation time .

Methodological Recommendations :

- Dose-Response Curves : Establish IC50 values across multiple concentrations.

- Control Experiments : Compare with known indole-based drugs (e.g., serotonin analogs) to validate assay systems .

- Meta-Analysis : Cross-reference data from peer-reviewed studies excluding non-academic sources (e.g., BenchChem) .

Q. What are the challenges in designing enantioselective syntheses for this compound, and what chiral resolution techniques are recommended?

Advanced Research Question

- Challenges : The aminopropanol moiety introduces a stereocenter prone to racemization under acidic/basic conditions .

- Stereoselective Synthesis :

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) .

- Enzymatic resolution with lipases to separate enantiomers .

- Analytical Validation : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to assess enantiomeric excess .

Q. How does the compound's stability under various conditions affect experimental outcomes, and what stabilization methods are advised?

Advanced Research Question

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, but prolonged heating during synthesis may degrade the indole ring .

- Photostability : Indole derivatives are light-sensitive; store solutions in amber vials and avoid UV exposure .

- pH Sensitivity : The aminopropanol group may protonate in acidic media, altering solubility. Use buffered solutions (pH 6–8) for biological assays .

Stabilization Strategies :

- Lyophilization for long-term storage.

- Add antioxidants (e.g., BHT) to prevent oxidation .

Properties

CAS No. |

81630-85-5 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

3-amino-2-(5-methoxy-1H-indol-3-yl)propan-1-ol |

InChI |

InChI=1S/C12H16N2O2/c1-16-9-2-3-12-10(4-9)11(6-14-12)8(5-13)7-15/h2-4,6,8,14-15H,5,7,13H2,1H3 |

InChI Key |

PUDLMPAPHGYQFC-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)NC=C2C(CN)CO |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(CN)CO |

Synonyms |

2-(5-methoxy-3-indolyl)-3-aminopropanol TR 3661 TR-3661 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.